molecular formula C15H16F3N3O4S B3012208 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705999-55-8

1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B3012208
CAS No.: 1705999-55-8
M. Wt: 391.37
InChI Key: HZOSIFDVTXHCHH-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C15H16F3N3O4S and its molecular weight is 391.37. The purity is usually 95%.
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Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that combines a piperidine moiety with a sulfonamide and an oxadiazole group. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C16H16F3N3O4SC_{16}H_{16}F_3N_3O_4S with a molecular weight of approximately 461.44 g/mol. Its structure features:

  • A piperidine ring , which is known for various biological activities.
  • A sulfonyl group that enhances solubility and bioavailability.
  • An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Formation of the Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
  • Coupling Reaction : The intermediate is then coupled with a trifluoromethylated oxadiazole derivative.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies suggest that derivatives show strong inhibitory effects against urease, which is critical in treating conditions like urinary infections .

Binding Studies

Docking studies have indicated that the compound interacts favorably with target proteins, suggesting potential as a lead compound in drug design. The binding affinity to bovine serum albumin (BSA) was assessed to understand its pharmacokinetics better .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 μM against Bacillus subtilis, indicating strong potential for further development .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of similar piperidine derivatives, revealing potential as cognitive enhancers through AChE inhibition .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilis0.63 - 2.14
AChE InhibitionHuman AChEStrong
Urease InhibitionUrease EnzymeStrong

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSIFDVTXHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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